2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylicacid
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Overview
Description
2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclobutyl derivative with a thiazole precursor in the presence of a sulfonylating agent. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Bleomycin: An antineoplastic drug.
The uniqueness of 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid lies in its specific structural features and the presence of the methylsulfonyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H11NO4S2 |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-(1-methylsulfonylcyclobutyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H11NO4S2/c1-16(13,14)9(3-2-4-9)8-10-5-6(15-8)7(11)12/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
ATUWBOXSGRNGAN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
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